Pizuglanstat's structure is characterized by a piperazine ring substituted with a phenyl group and a morpholine moiety. The chemical name for pizuglanstat is 4-(1-methyl-1H-pyrrole-2-carbonyl)-N-(4-(4-(morpholine-4-carbonyl)piperidin-1-yl)phenyl)piperazine-1-carboxamide . The InChIKey for pizuglanstat is ZNFJGCDCPYTEKF-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure in databases .
Pizuglanstat functions primarily through the inhibition of hematopoietic prostaglandin D synthase, which plays a significant role in the inflammatory processes associated with Duchenne muscular dystrophy. The compound selectively inhibits the synthesis of prostaglandin D2 in both enzymatic assays and in vivo models . The specific reaction mechanisms involve binding to the active site of the enzyme, thereby preventing the conversion of prostaglandin H2 to prostaglandin D2.
The mechanism of action for pizuglanstat involves its selective inhibition of hematopoietic prostaglandin D synthase. By inhibiting this enzyme, pizuglanstat reduces the production of prostaglandin D2, which is implicated in exacerbating inflammation in muscle tissues affected by Duchenne muscular dystrophy. This action helps to mitigate the decline in motor function observed in patients with this condition .
Pizuglanstat is primarily being developed for the treatment of Duchenne muscular dystrophy. This condition is characterized by progressive muscle degeneration due to genetic mutations affecting dystrophin production. Pizuglanstat's ability to inhibit inflammation may provide a novel therapeutic approach to managing symptoms and improving motor function in affected patients. The compound is currently undergoing Phase III clinical trials to evaluate its efficacy and safety profile .
CAS No.: 137422-97-0
CAS No.: 135754-98-2
CAS No.:
CAS No.: 143201-45-0
CAS No.: 138079-63-7